molecular formula C11H7NO3S2 B6103283 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Cat. No. B6103283
M. Wt: 265.3 g/mol
InChI Key: SGVBAFTXLZKMIP-YVMONPNESA-N
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Description

The compound “2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid” is a type of thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of thiazolidine derivatives typically includes a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2, 4, or 5 .


Chemical Reactions Analysis

Thiazolidine derivatives have been synthesized using various agents, with respect to yield, purity, selectivity, and pharmacokinetic activity . For example, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .

Scientific Research Applications

Synthesis and Biological Activity

  • Patel and Patel (2010) describe the synthesis of compounds related to 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, emphasizing their antibacterial and antifungal activities (Patel & Patel, 2010).

Novel Heterocyclic System

  • Chaban and Matiychuk (2020) report on the synthesis of related compounds, leading to the creation of new heterocyclic systems, highlighting the chemical versatility and potential for diverse applications (Chaban & Matiychuk, 2020).

Anti-leukemic Activity

  • Kryshchyshyn et al. (2020) discuss the synthesis of compounds with structures similar to this compound and their selective antiproliferative action against leukemia cell lines, demonstrating potential therapeutic applications (Kryshchyshyn et al., 2020).

Microwave-Assisted Synthesis

  • Zidar, Kladnik, and Kikelj (2009) explore microwave-assisted synthesis methods for related compounds, showing advancements in efficient and rapid chemical synthesis (Zidar, Kladnik, & Kikelj, 2009).

Antimicrobial Activity

  • Dabholkar and Tripathi (2011) focus on the synthesis of isochromene and isoquinoline derivatives, which include structures akin to the compound , noting their antimicrobial properties against various bacteria (Dabholkar & Tripathi, 2011).

Aldose Reductase Inhibitors

  • Ali et al. (2012) synthesize iminothiazolidin-4-one acetate derivatives, related to the compound of interest, and evaluate them as aldose reductase inhibitors, potentially useful for treating diabetic complications (Ali et al., 2012).

Hypoglycemic Activity

  • Perepelytsya et al. (2019) investigate the hypoglycemic activity of derivatives, which includes analysis of structures similar to the compound , pointing towards potential applications in diabetes management (Perepelytsya et al., 2019).

Anti-inflammatory Activity

  • Golota et al. (2015) discuss the synthesis of 4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides, demonstrating their potential as non-steroidal anti-inflammatory drugs (Golota et al., 2015).

Mechanism of Action

Thiazolidinones have numerous pharmacological properties, including anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties . This wide spectrum of biological properties makes thiazolidinones a highly prized moiety .

Future Directions

Thiazolidinones are considered an indispensable anchor for the development of new therapeutic agents . In recent years, a number of innovative synthetic techniques have been developed to create a variety of scaffolds to investigate a range of biological activities . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-3-1-2-4-7(6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVBAFTXLZKMIP-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56661-83-7
Record name MLS003171536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

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